2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine
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Overview
Description
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both a pyridine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a thiolated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the imidazole ring, making it less versatile in biological applications.
1-Methyl-2-imidazolyl sulfide:
Uniqueness
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both pyridine and imidazole rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
821782-44-9 |
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Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
2-chloro-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C10H10ClN3S/c1-14-5-4-12-10(14)15-7-8-2-3-9(11)13-6-8/h2-6H,7H2,1H3 |
InChI Key |
UXIROIQGADYQQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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